molecular formula C16H11N3OS2 B2704522 N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681166-85-8

N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2704522
CAS No.: 681166-85-8
M. Wt: 325.4
InChI Key: LLRXERJRESFUDV-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide typically involves the coupling of 2-amino benzothiazole derivatives with carboxylic acid derivatives. One common method involves the reaction of 2-amino-6-methylbenzothiazole with benzo[d]thiazole-6-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole rings

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS2/c1-9-18-13-5-3-11(7-15(13)22-9)19-16(20)10-2-4-12-14(6-10)21-8-17-12/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRXERJRESFUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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